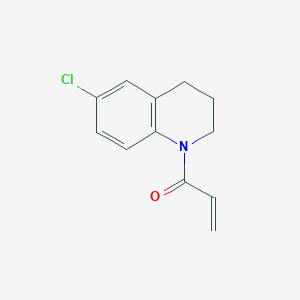
1-(6-Chloro-3,4-dihydro-2H-quinolin-1-yl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-Chloro-3,4-dihydro-2H-quinolin-1-yl)prop-2-en-1-one is a quinoline derivative known for its diverse applications in medicinal chemistry and industrial processes. The compound features a quinoline core, which is a bicyclic structure containing nitrogen, and is substituted with a chloro group and a prop-2-en-1-one moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Chloro-3,4-dihydro-2H-quinolin-1-yl)prop-2-en-1-one typically involves the reaction of 6-chloro-3,4-dihydroquinoline with propenone derivatives under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
1-(6-Chloro-3,4-dihydro-2H-quinolin-1-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the prop-2-en-1-one moiety to a propanol group.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: 1-(6-Chloro-3,4-dihydro-2H-quinolin-1-yl)propan-1-ol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(6-Chloro-3,4-dihydro-2H-quinolin-1-yl)prop-2-en-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Industry: Utilized in the production of dyes, catalysts, and materials for electronic devices.
Wirkmechanismus
The mechanism of action of 1-(6-Chloro-3,4-dihydro-2H-quinolin-1-yl)prop-2-en-1-one involves its interaction with various molecular targets. In biological systems, it may inhibit enzymes or interfere with DNA synthesis, leading to its antimicrobial or anticancer effects. The compound’s ability to form stable complexes with metal ions also contributes to its catalytic properties in industrial applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(6-Chloro-3,4-dihydro-2H-quinolin-1-yl)ethanone: Similar structure but with an ethanone group instead of a prop-2-en-1-one moiety.
2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one: Contains a methoxy group and an ethanone moiety.
Uniqueness
1-(6-Chloro-3,4-dihydro-2H-quinolin-1-yl)prop-2-en-1-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the prop-2-en-1-one group allows for additional functionalization and enhances its potential as a versatile intermediate in synthetic chemistry.
Eigenschaften
IUPAC Name |
1-(6-chloro-3,4-dihydro-2H-quinolin-1-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO/c1-2-12(15)14-7-3-4-9-8-10(13)5-6-11(9)14/h2,5-6,8H,1,3-4,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUKPNHBUUZZLEM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCCC2=C1C=CC(=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
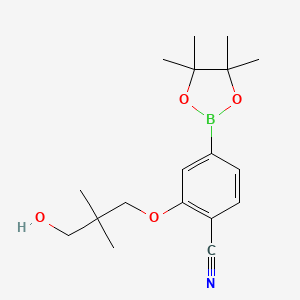

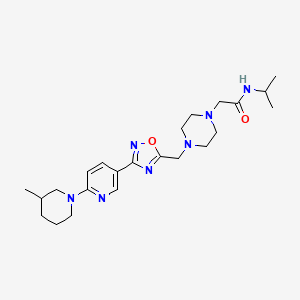
![2-Cyclobutyl-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylic acid](/img/structure/B2403345.png)
![[(3-Cyanothiophen-2-yl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2403347.png)
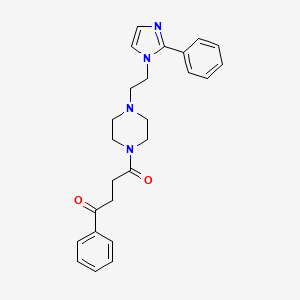
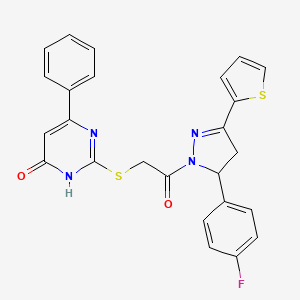
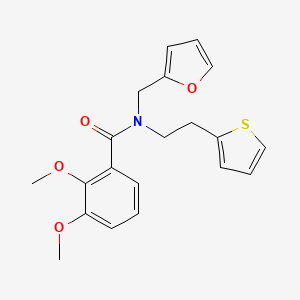
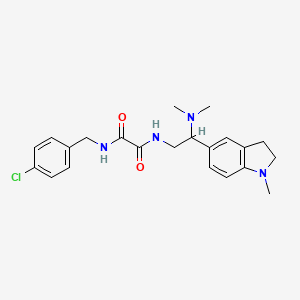

![2-Benzyl-5-(6-cyclopropyl-5-fluoropyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2403355.png)
![4-methyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide](/img/structure/B2403356.png)
![(2E)-3-({[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}carbamoyl)prop-2-enoic acid](/img/structure/B2403358.png)

